molecular formula C26H26N2O5 B11053799 1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one

1-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-[(4-nitrophenyl)amino]propan-1-one

Cat. No.: B11053799
M. Wt: 446.5 g/mol
InChI Key: IPYMILWKSDRFAW-UHFFFAOYSA-N
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Description

1-(1,3-BENZODIOXOL-5-YL)-3-[4-(TERT-BUTYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE is a complex organic compound that features a benzodioxole ring, a tert-butyl phenyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(TERT-BUTYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the tert-butyl phenyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a suitable catalyst.

    Attachment of the nitroaniline moiety: This can be done through nitration of aniline followed by coupling with the intermediate product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZODIOXOL-5-YL)-3-[4-(TERT-BUTYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZODIOXOL-5-YL)-3-[4-(TERT-BUTYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(4-tert-butylphenyl)ethanone: Similar structure but lacks the nitroaniline moiety.

    1-(1,3-Benzodioxol-5-yl)-3-(4-nitrophenyl)propan-1-one: Similar structure but lacks the tert-butyl phenyl group.

    3-(4-Nitroanilino)-1-phenylpropan-1-one: Similar structure but lacks the benzodioxole ring.

Uniqueness

1-(1,3-BENZODIOXOL-5-YL)-3-[4-(TERT-BUTYL)PHENYL]-3-(4-NITROANILINO)-1-PROPANONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-tert-butylphenyl)-3-(4-nitroanilino)propan-1-one

InChI

InChI=1S/C26H26N2O5/c1-26(2,3)19-7-4-17(5-8-19)22(27-20-9-11-21(12-10-20)28(30)31)15-23(29)18-6-13-24-25(14-18)33-16-32-24/h4-14,22,27H,15-16H2,1-3H3

InChI Key

IPYMILWKSDRFAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)C2=CC3=C(C=C2)OCO3)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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